![molecular formula C21H17N3O6S B2453699 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-03-2](/img/structure/B2453699.png)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazole, a benzo[d][1,3]dioxole, and a dihydrobenzo[b][1,4]dioxin. These groups could potentially confer interesting chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), attached to a benzo[d][1,3]dioxole ring (a benzene ring fused to a 1,3-dioxole ring). Additionally, it would have a 2,3-dihydrobenzo[b][1,4]dioxin ring (a benzene ring fused to a 1,4-dioxin ring, with two additional hydrogen atoms indicating saturation of the dioxin ring) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the amide group. For instance, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The amide group could participate in various condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Antibacterial Properties
- A study highlighted the synthesis and antibacterial activity of compounds including 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures. These compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis and Characterization
- A study reported the synthesis of novel compounds, including 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures. The study provided insights into the synthesis process, including ring opening of epoxide intermediates (Straniero et al., 2023).
Antimicrobial Activity
- Research on 2,3-dihydrobenzo[b][1,4]dioxine derivatives demonstrated significant antibacterial and antifungal activities. This suggests the potential of these compounds in antimicrobial applications (Raval et al., 2012).
Inhibition of Angiogenesis and P-glycoprotein Efflux Pump
- A related compound, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, was found to inhibit angiogenesis and P-glycoprotein efflux pumps. This indicates potential applications in overcoming cancer chemoresistance (Mudududdla et al., 2015).
Inhibition of DprE1 Enzyme
- Another study focused on derivatives of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl, showing potent inhibition of the DprE1 enzyme, which is crucial in antimycobacterial activity (Whitehurst et al., 2020).
Serotonin 5-HT4 Agonistic Activity
- Compounds containing 2,3-dihydrobenzo[b]furan skeletons, similar to the target molecule, were found to enhance serotonin 5-HT4 agonistic activity. This may suggest potential applications in neurological or psychological disorders (Kakigami et al., 1998).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter the levels of acetylcholine in the synaptic cleft and the production of leukotrienes, respectively.
properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c25-19(22-13-2-4-15-18(8-13)28-6-5-27-15)9-14-10-31-21(23-14)24-20(26)12-1-3-16-17(7-12)30-11-29-16/h1-4,7-8,10H,5-6,9,11H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBINTZNVVZROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


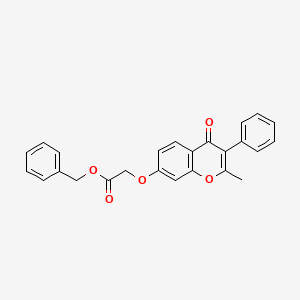

![2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2453622.png)

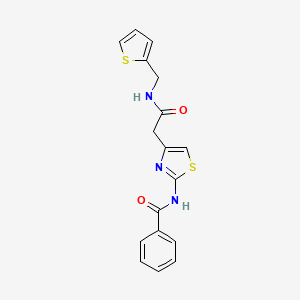
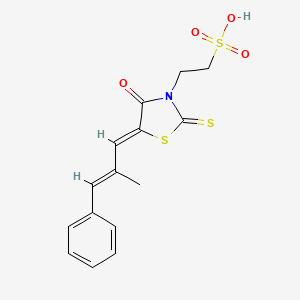


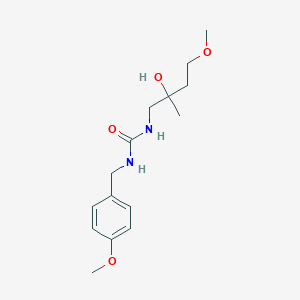
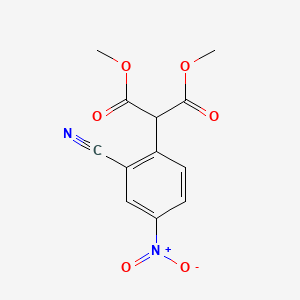
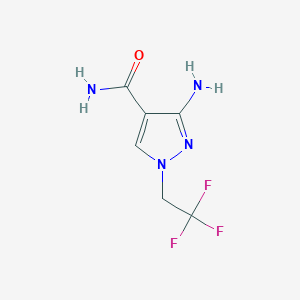
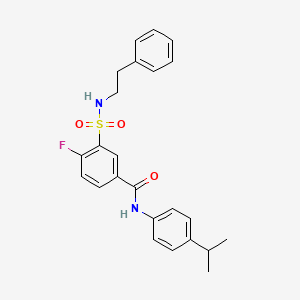
![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)